molecular formula C10H7BrN2 B1523579 4-Bromo-6-cyano-7-methylindole CAS No. 1082040-83-2

4-Bromo-6-cyano-7-methylindole

Cat. No.: B1523579
CAS No.: 1082040-83-2
M. Wt: 235.08 g/mol
InChI Key: AZOQLCRCGKXYCS-UHFFFAOYSA-N
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Description

4-Bromo-6-cyano-7-methylindole is a chemical compound with the molecular formula C10H7BrN2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .


Molecular Structure Analysis

The molecular weight of this compound is 235.08 . More detailed structural analysis would require specific spectroscopic data or computational chemistry techniques.

Scientific Research Applications

Palladium-catalyzed Hydrodebromination of Dibromoindoles

A novel approach for the selective preparation of 4-bromoindoles was introduced through palladium-catalyzed reactions. This method demonstrated high regioselectivity in transforming 4,6-dibromoindoles to 4-bromoindoles. It was notably applied in the enantioselective synthesis of indolodioxane U86192A, an antihypertensive agent (Chae & Buchwald, 2004).

Synthesis of 4-Bromoindole Derivatives

4-Bromoindole derivatives, specifically 1-Methyl-4-bromoindole ethanol(4) and 1-methyl-4-bromoindole ethylamine(6), were synthesized from 4-bromoindole. These derivatives play a crucial role as intermediates in the production of other significant compounds like communesin and Clavicipitic acid (Hao, 2008).

Applications in Analytical Chemistry

Chromogenic Reaction with Malondialdehyde and 4-Hydroxyalkenals

1-Methyl-2-phenylindole, under certain conditions, reacts with malondialdehyde (MDA) and 4-hydroxyalkenals to produce a stable chromophore, significantly absorbed at 586 nm. This reaction has been utilized in developing a new colorimetric assay for lipid peroxidation, providing a method to measure MDA and 4-hydroxyalkenals, and offering insights into complex patterns of tissue-specific MDA production (Gérard-Monnier et al., 1998).

Bromoindoles in Marine Sponges

Structures from Marine Sponge Pseudosuberites hyalinus

Several bromoindoles, including 6-bromoindolyl-3-acetonitrile, 6-bromoindolyl3-acetamide, methyl 6-bromoindolyl-3-acetate, and 6-bromoindole-3-carboxylic acid, were isolated from the marine sponge Pseudouberitesd hyalinus. The structural elucidation of these compounds contributes to our understanding of marine natural products and their potential applications (Rasmussen et al., 1993).

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological system in which they are active . The exact mechanism of action for 4-Bromo-6-cyano-7-methylindole is not specified in the available literature.

Safety and Hazards

While specific safety and hazard data for 4-Bromo-6-cyano-7-methylindole is not available, related compounds such as 6-Bromo-7-methylindole are classified as Acute Tox. 3 Oral - Eye Dam. 1, indicating potential toxicity if ingested or if it comes into contact with the eyes .

Future Directions

The synthesis and study of indole derivatives, including 4-Bromo-6-cyano-7-methylindole, continue to be an active area of research due to their biological significance . Future directions may include the development of novel synthesis methods, exploration of their biological activity, and their potential use in the treatment of various disorders .

Properties

IUPAC Name

4-bromo-7-methyl-1H-indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c1-6-7(5-12)4-9(11)8-2-3-13-10(6)8/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOQLCRCGKXYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1C#N)Br)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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